molecular formula C14H21NO3S B8210780 (N-Crotonyl)-(2R)-bornane-10,2-sultam

(N-Crotonyl)-(2R)-bornane-10,2-sultam

Cat. No.: B8210780
M. Wt: 283.39 g/mol
InChI Key: ISORBJSYXSZEGB-NFNVCMKCSA-N
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Description

(N-Crotonyl)-(2R)-bornane-10,2-sultam is a chiral auxiliary compound widely used in asymmetric synthesis. It is derived from camphor and features a sultam group, which is a sulfonamide derivative. This compound is particularly valuable in organic chemistry for its ability to induce stereoselectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-Crotonyl)-(2R)-bornane-10,2-sultam typically involves the reaction of (2R)-bornane-10,2-sultam with crotonic anhydride. The reaction is carried out in the presence of a base such as triethylamine and a catalyst like lithium chloride in tetrahydrofuran. The reaction mixture is stirred at ambient temperature for about 4 hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (N-Crotonyl)-(2R)-bornane-10,2-sultam undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sultam group to sulfinamides or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the crotonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

  • **Reduction

Properties

IUPAC Name

(E)-1-[(5R)-10,10-dimethyl-4,4-dioxo-4λ6-thia-3-azatricyclo[5.2.1.01,5]decan-6-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-4-5-10(16)11-9-6-7-14(13(9,2)3)8-15-19(17,18)12(11)14/h4-5,9,11-12,15H,6-8H2,1-3H3/b5-4+/t9?,11?,12-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISORBJSYXSZEGB-NFNVCMKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C2CCC3(C1S(=O)(=O)NC3)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1[C@@H]2C3(CCC1C3(C)C)CNS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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